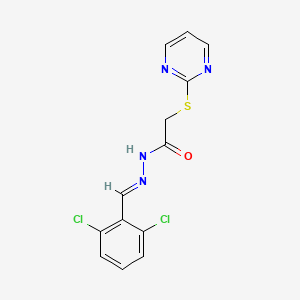

![molecular formula C11H11N5O3S B5557876 methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The introduction of "methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate" involves exploring its significance in organic synthesis, particularly focusing on tetrazole derivatives known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their stability and reactivity patterns.

Synthesis Analysis

Synthesis of tetrazole derivatives often involves [3+2] cycloaddition reactions, azide synthesis, or nucleophilic substitution reactions. For example, Lee et al. (2017) described a reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, yielding isomeric products indicative of the complex reaction pathways possible in tetrazole synthesis (Lee, Ryu, & Lee, 2017).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be elucidated using X-ray crystallography, NMR, and other spectroscopic techniques. For instance, Saeed, Mumtaz, & Flörke (2010) utilized single crystal X-ray diffraction to determine the structure of a related compound, showcasing the detailed geometric configuration (Saeed, Mumtaz, & Flörke, 2010).

Scientific Research Applications

Synthesis and Antihypertensive Applications

Methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate and related compounds have been synthesized and evaluated for their potential as antihypertensive agents. The synthesis involves treating methyl 2-(thiazol-2-ylcarbamoyl)acetate with various reagents to afford a range of derivatives, including Schiff bases and imides. These compounds demonstrated significant α-blocking activity, suggesting their potential in hypertension treatment (Abdel-Wahab et al., 2008).

Anticholinesterase Activity

Research into tetrazole derivatives has revealed their efficacy as anticholinesterase agents. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives displayed notable inhibitory effects on acetylcholinesterase. This suggests potential applications in treating diseases where cholinesterase inhibition is beneficial, such as Alzheimer's (Mohsen et al., 2014).

Antibacterial Activity

Several studies have focused on the antibacterial properties of tetrazole derivatives. Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates and related compounds have shown promising growth inhibitory activity against various microbes, including E. coli and Salmonella, highlighting their potential in antibacterial therapies (Desai et al., 2001).

Photodecomposition and Industrial Applications

The photodecomposition of certain tetrazole-thione derivatives has been explored for potential industrial, agricultural, and medicinal applications. These compounds undergo a clean decomposition process, forming carbodiimides, which could be harnessed for various practical applications (Alawode et al., 2011).

Crystal Structure Analysis

The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has been determined, contributing to the understanding of the molecular configuration of tetrazole derivatives. This information is crucial for the development of new compounds with specific properties and applications (Lee et al., 2017).

Synthesis of Novel Derivatives and Antimicrobial Activity

The synthesis of novel tetrazole-tagged derivatives and their subsequent antimicrobial activity evaluation has been a subject of interest. Some derivatives have exhibited significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Kumari et al., 2017).

Corrosion Inhibition

Tetrazole derivatives have been studied as corrosion inhibitors for metals like copper in chloride solutions. Their efficiency in protecting metals from corrosion makes them useful in industrial applications (Zucchi et al., 1996).

Applications in Electroplating

Certain tetrazole derivatives have been investigated as levelers for filling electroplated Cu microvias. These compounds impact the deposition potential of Cu, which is crucial in the manufacturing of electronic components (Lei et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3S/c1-19-9(17)6-20-11-13-14-15-16(11)8-4-2-7(3-5-8)10(12)18/h2-5H,6H2,1H3,(H2,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYGZGTDHZRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)